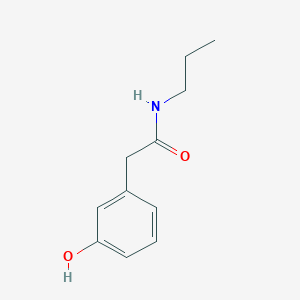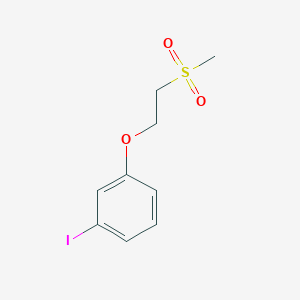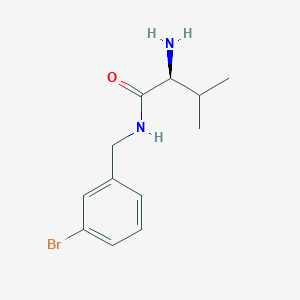![molecular formula C10H14BrNO2S B7869098 N-[(3-bromophenyl)methyl]propane-2-sulfonamide](/img/structure/B7869098.png)
N-[(3-bromophenyl)methyl]propane-2-sulfonamide
Vue d'ensemble
Description
N-[(3-bromophenyl)methyl]propane-2-sulfonamide is an organic compound characterized by the presence of a bromophenyl group attached to a sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-bromobenzyl chloride and propane-2-sulfonamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium thiocyanate.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride.
Major Products
Substitution Products: Various substituted benzyl sulfonamides.
Oxidation Products: Sulfonic acids.
Reduction Products: Dehalogenated sulfonamides.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of the sulfonamide group.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which N-[(3-bromophenyl)methyl]propane-2-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-bromophenyl)methyl]propane-2-sulfonamide: Similar structure but with the bromine atom in the para position.
N-[(3-chlorophenyl)methyl]propane-2-sulfonamide: Chlorine atom instead of bromine.
N-[(3-bromophenyl)methyl]butane-2-sulfonamide: Longer alkyl chain.
Uniqueness
N-[(3-bromophenyl)methyl]propane-2-sulfonamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. The combination of the bromophenyl and sulfonamide groups provides a versatile scaffold for further chemical modifications and applications.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific and industrial fields.
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-8(2)15(13,14)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPBLPSBXHRPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7869095.png)

![4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B7869122.png)
